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Abstract
Osimertinib (marketed as Tagrisso) is a third-generation, irreversible epidermal growth factor

receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-

small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] Developed to overcome

resistance to earlier generation EGFR inhibitors, particularly the T790M mutation, Osimertinib

exhibits high potency and selectivity for mutant forms of EGFR while sparing the wild-type form,

leading to a favorable safety profile.[3][4] This guide provides a comprehensive overview of the

discovery, mechanism of action, and synthetic routes of Osimertinib, presenting key data and

experimental protocols for the scientific community.

Discovery and Development
The journey to discover Osimertinib began in 2009 with a structure-driven drug design program

aimed at creating a third-generation EGFR inhibitor.[1] The primary goal was to selectively

target the T790M "gatekeeper" mutation, which is a common cause of acquired resistance to

first and second-generation EGFR TKIs.[3] By 2012, this program had successfully identified

the clinical candidate AZD9291, now known as Osimertinib.[1]

Osimertinib received breakthrough therapy designation from the U.S. Food and Drug

Administration (FDA) in April 2014 based on promising Phase I trial results.[1] It was granted

accelerated approval in November 2015 for the treatment of patients with metastatic EGFR
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T790M mutation-positive NSCLC who have progressed on or after other EGFR TKI therapy.[1]

[3] Subsequent approvals have expanded its use to the first-line treatment of EGFR-mutated

NSCLC.[2] In February 2024, the FDA also approved osimertinib in combination with platinum-

based chemotherapy for certain patients with advanced or metastatic NSCLC with EGFR exon

19 deletions or exon 21 L858R mutations.[1][5]

Mechanism of Action
Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of

EGFR.[6] Its mechanism of action is centered on its ability to form a covalent bond with a

specific cysteine residue (Cys797) within the ATP-binding site of the EGFR kinase domain.[6]

[7] This irreversible binding effectively blocks the signaling pathways that drive tumor growth

and proliferation.[8]

The key to Osimertinib's success is its selectivity for mutant forms of EGFR, including the

sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, over

wild-type EGFR.[4][6] This selectivity is crucial in minimizing the off-target effects commonly

seen with earlier generation EGFR inhibitors, such as rash and diarrhea.[9] By inhibiting the

mutated EGFR, Osimertinib blocks downstream signaling cascades, primarily the

PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell survival and

proliferation.[6][7][8]

Signaling Pathway Diagram
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Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
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Quantitative Data
Osimertinib's efficacy and selectivity have been demonstrated in numerous preclinical and

clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Osimertinib
Cell Line EGFR Mutation Status IC50 (nM)

PC-9 ex19del <15

H1975 L858R/T790M <15

Wild-Type EGFR None 480–1865

Source: Data compiled from preclinical studies.[6]

Table 2: Clinical Efficacy of Osimertinib in T790M-
Positive NSCLC (AURA3 Trial)

Endpoint Osimertinib
Pemetrexed-Platinum
Chemotherapy

Objective Response Rate

(ORR)
71% 31%

Median Progression-Free

Survival (PFS)
10.1 months 4.4 months

Hazard Ratio for PFS 0.30 -

Source: Data from the AURA3 Phase III clinical trial.[10]

Table 3: Clinical Efficacy of First-Line Osimertinib
(FLAURA Trial)
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Endpoint Osimertinib First-Generation EGFR-TKI

Median Progression-Free

Survival (PFS)
18.9 months 10.2 months

Hazard Ratio for PFS 0.46 -

Median Overall Survival (OS) 38.6 months 31.8 months

Hazard Ratio for OS 0.80 -

Source: Data from the FLAURA Phase III clinical trial.[11]

Table 4: Common Adverse Events (All Grades)
Adverse Event Frequency

Diarrhea 40%

Rash 40%

Dry Skin 28%

Paronychia 26%

Stomatitis 15%

Source: Data from a meta-analysis of clinical trials.[12]

Synthesis of Osimertinib
Several synthetic routes for Osimertinib have been reported in the literature. A common

approach involves the construction of the core pyrimidine structure followed by the introduction

of the side chains. The final step is typically the formation of the acrylamide group.

Optimized Synthetic Protocol Workflow
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Caption: A generalized workflow for the synthesis of Osimertinib.

Experimental Protocols
The following are representative, generalized protocols for key steps in the synthesis of

Osimertinib, based on published literature.[13][14][15]

Step 1: Synthesis of the Pyrimidine Core

A key step in many synthetic routes is the cyclization reaction to form the 2-aminopyrimidine

core. This can be achieved by reacting a substituted guanidine with a β-ketoester or a similar

three-carbon electrophile.

Materials: A substituted guanidine intermediate, a suitable three-carbon electrophile (e.g., 3-

(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one), a high-boiling point solvent

(e.g., 1-butanol or N,N-dimethylacetamide).

Procedure:

Dissolve the substituted guanidine and the three-carbon electrophile in the chosen solvent

in a reaction vessel equipped with a condenser and magnetic stirrer.

Add a base, such as potassium carbonate (K2CO3), to the mixture.

Heat the reaction mixture to reflux (e.g., 100-120 °C) and maintain for several hours (e.g.,

12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography

(TLC) or High-Performance Liquid Chromatography (HPLC).
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After cooling to room temperature, the product can be isolated by filtration or extraction,

followed by purification, typically through recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

A nitro group is often used as a precursor to the aniline moiety to which the acrylamide group is

attached. This nitro group is typically reduced in a later step of the synthesis.

Materials: The nitro-containing intermediate, a reducing agent (e.g., iron powder and

ammonium chloride, or catalytic hydrogenation with Pd/C), a suitable solvent (e.g., methanol,

ethanol, or a mixture of water and an organic solvent).

Procedure (using Iron and Ammonium Chloride):

Suspend the nitro-containing intermediate in a mixture of an alcohol (e.g., methanol) and

water.

Add ammonium chloride and iron powder to the suspension.

Heat the mixture to reflux for a few hours (e.g., 2-4 hours), monitoring the reaction

progress by TLC or HPLC.

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron

salts.

Concentrate the filtrate under reduced pressure to obtain the crude amino intermediate,

which can be purified or used directly in the next step.

Step 3: Acrylamide Formation

The final step in many syntheses is the acylation of the aniline with acryloyl chloride to form the

acrylamide group, which is crucial for the covalent binding to EGFR.

Materials: The amino intermediate, acryloyl chloride, a non-nucleophilic base (e.g.,

triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)), an aprotic solvent (e.g.,

tetrahydrofuran (THF) or dichloromethane (DCM)).

Procedure:
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Dissolve the amino intermediate in the chosen anhydrous solvent under an inert

atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath (0 °C).

Add the base to the solution.

Slowly add a solution of acryloyl chloride in the same solvent to the reaction mixture.

Allow the reaction to stir at 0 °C for a short period and then warm to room temperature,

continuing to stir for a few hours (e.g., 3 hours) until the reaction is complete.

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

Extract the product with an organic solvent, wash the organic layer with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to yield

Osimertinib.

Conclusion
Osimertinib stands as a prime example of successful structure-based drug design, offering a

potent and selective therapeutic option for patients with EGFR-mutated NSCLC. Its discovery

and development have significantly advanced the field of precision oncology. The synthetic

routes to Osimertinib are well-established, allowing for its efficient production. This guide

provides a foundational understanding for researchers and professionals in the field of drug

development, highlighting the key scientific principles and practical considerations in the

journey of this important anticancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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